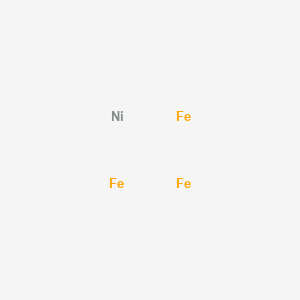
Iron;nickel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron-nickel compounds, often referred to as iron-nickel alloys, are a group of alloys primarily composed of iron and nickel. These compounds are significant in both natural and industrial contexts. Naturally, they are found in meteorites and the Earth’s core, while industrially, they are used in various applications due to their unique properties such as high strength, corrosion resistance, and magnetic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron-nickel compounds can be synthesized through various methods. One common method is the co-precipitation technique, where iron and nickel salts are dissolved in water and then precipitated using a base. The precipitate is then reduced to form the alloy. Another method involves the reduction of mixed oxides of iron and nickel using hydrogen at high temperatures .
Industrial Production Methods
Industrially, iron-nickel alloys are produced through processes such as smelting and alloying. In smelting, iron and nickel ores are melted together in a furnace, and the molten mixture is then cast into ingots. Alloying involves melting pure iron and nickel together, often with other elements to enhance specific properties .
Analyse Chemischer Reaktionen
Types of Reactions
Iron-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, they can be oxidized to form iron and nickel oxides, or reduced to their metallic forms using hydrogen .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen for reduction and oxygen or air for oxidation. The reactions typically occur at high temperatures to ensure complete conversion .
Major Products
The major products formed from these reactions include iron oxide, nickel oxide, and their respective metallic forms. These products are often used in further industrial applications or as catalysts in chemical processes .
Wissenschaftliche Forschungsanwendungen
Iron-nickel compounds have a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which iron-nickel compounds exert their effects varies depending on the application. In catalysis, the surface of the alloy provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, the magnetic properties of iron-nickel nanoparticles allow them to be directed to specific sites within the body using external magnetic fields .
Vergleich Mit ähnlichen Verbindungen
Iron-nickel compounds are often compared with other transition metal alloys such as iron-cobalt and iron-chromium alloys. While all these alloys share similar magnetic properties, iron-nickel alloys are unique in their combination of high strength and corrosion resistance. This makes them particularly valuable in applications where both properties are required .
Similar Compounds
Iron-Cobalt Alloys: Known for their high magnetic permeability and saturation.
Iron-Chromium Alloys: Noted for their excellent corrosion resistance and high-temperature stability.
Iron-nickel compounds stand out due to their balanced properties, making them versatile and widely used in various fields.
Eigenschaften
CAS-Nummer |
12063-35-3 |
|---|---|
Molekularformel |
Fe3Ni |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
iron;nickel |
InChI |
InChI=1S/3Fe.Ni |
InChI-Schlüssel |
ASOTZHAXENICGD-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
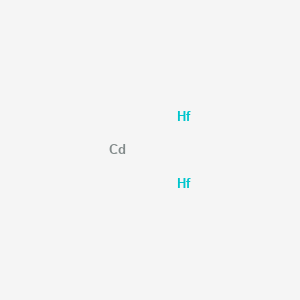
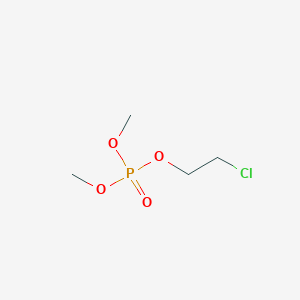

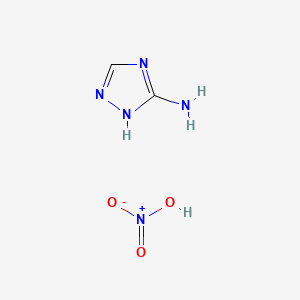
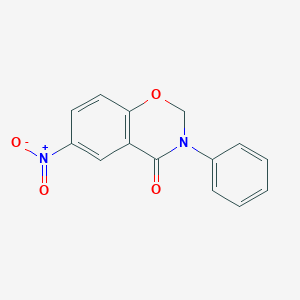

![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)
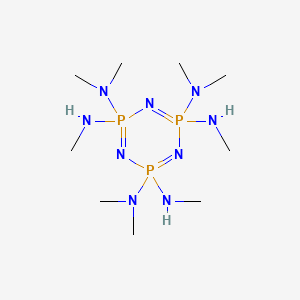

![[(1-Methoxyethyl)sulfanyl]benzene](/img/structure/B14715536.png)

